molecular formula C9H13Cl2N3O2 B14506664 Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- CAS No. 62785-09-5

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

Cat. No.: B14506664
CAS No.: 62785-09-5
M. Wt: 266.12 g/mol
InChI Key: QVQYGGLXCDUVOK-UHFFFAOYSA-N
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Description

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is a synthetic compound known for its significant applications in the field of medicinal chemistry. It is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The compound is characterized by the presence of bis(2-chloroethyl)amino and methyl groups attached to the uracil ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- typically involves the alkylation of uracil derivatives. One common method includes the reaction of 5-amino-3-methyluracil with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the uracil ring .

Scientific Research Applications

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- involves its ability to alkylate DNA. After activation, the compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA synthesis and function, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is unique due to its specific chemical structure, which combines the properties of uracil and nitrogen mustards. This combination imparts both alkylating and antimetabolic activities, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

62785-09-5

Molecular Formula

C9H13Cl2N3O2

Molecular Weight

266.12 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16)

InChI Key

QVQYGGLXCDUVOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)N(CCCl)CCCl

Origin of Product

United States

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